2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-3-7-18(8-4-16)21-22(29)26-23(25-21)11-13-27(14-12-23)15-20(28)24-19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNKWTIJBLOACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanide-Mediated Spirocyclization
The foundational step involves converting 4-piperidone derivatives to spiro hydantoins. Benzyl-4-oxopiperidine-1-carboxylate reacts with ammonium carbonate and potassium cyanide in ethanol/water (60°C, 24 h) to yield benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (66% yield). Mechanistically, cyanide opens the ketone to form an α-aminonitrile intermediate, which cyclizes with ammonium carbonate to generate the hydantoin ring.
Reaction Conditions:
Alternative Cyclization Routes
Patent WO2003042166A2 discloses solvent-free spirocyclization using α-hydroxycarboxylic acid esters at elevated temperatures (melting point +20°C). For example, heating 2-(4-hydroxyphenyl)ethylamine with methyl α-hydroxy-p-toluate at 150°C for 7 h affords spirocyclic intermediates in 72% yield.
EP0921125A1 describes Pd-mediated coupling for aryl introduction. Using 4-bromotoluene (1.1 eq), Pd(OAc)₂ (5 mol%), and SPhos ligand in toluene/water (100°C, 12 h), p-tolyl groups are installed with 65% efficiency.
Acetamide Side-Chain Installation
Carbodiimide-Mediated Amidation
The final acetamide is introduced via EDC/HOBt coupling. Reacting 2-(p-tolylamino)acetic acid (1.2 eq) with the spiro amine in DCM (0°C → rt, 24 h) affords the target compound in 61% yield.
Critical Parameters:
Direct Acylation
Alternative routes use acetyl chloride (1.5 eq) in THF with Et₃N (2 eq), achieving 54% yield but requiring rigorous exclusion of moisture.
Optimization and Purification Strategies
Hydrogenolytic Deprotection
Pd/C (10 wt%) under H₂ (10 atm) in ethanol/acetic acid (3 h, 60°C) removes benzyl carbamates with 99% efficiency.
Recrystallization
Final products are recrystallized from ethyl acetate/hexane (1:4) to ≥98% purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic p-tolyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The p-tolyl groups may also contribute to its binding affinity through hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Physicochemical Properties: The p-tolyl group in the target compound enhances symmetry and crystallinity compared to meta-substituted analogs (e.g., N-(m-tolyl)acetamide, which is liquid at room temperature) .
Synthetic Routes :
- Spirocyclic analogs are typically synthesized via cyclocondensation reactions using catalysts like ZnCl₂ () or Rh₂(CO)₄Cl₂ (). Purification often involves column chromatography (PE/EA gradients) .
Structural Confirmation :
- X-ray crystallography using SHELX and ORTEP-3 () confirms the spirocyclic architecture and substituent orientations, critical for structure-activity relationship (SAR) studies .
Safety and Handling: While direct safety data for the target compound are unavailable, structurally related acetamides (e.g., 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide) require precautions such as skin/eye rinsing and medical consultation upon exposure .
Biological Activity
2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound belongs to the class of triazaspiro compounds, which are recognized for their diverse therapeutic applications. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O2, with a molecular weight of approximately 376.45 g/mol. The structure features a spirocyclic core with p-tolyl substituents that enhance its aromatic properties.
The primary mechanism of action for this compound involves its interaction with tubulin , a critical component of the cytoskeleton. It acts as a microtubule-destabilizing agent , impacting microtubule dynamics and leading to antiproliferative effects in cancer cells.
Target and Biochemical Pathways
- Target : Tubulin
- Mode of Action : Microtubule destabilization
- Biochemical Pathways : Disruption of microtubule dynamics results in cell cycle arrest and apoptosis in cancer cells.
Biological Activity
Research indicates that this compound exhibits moderate antiproliferative activity with IC50 values in the micromolar to sub-micromolar range. This suggests potential utility in cancer therapeutics.
Antiproliferative Activity Data
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | ~10–20 | Various |
Case Studies and Research Findings
Several studies have explored the biological activity of similar triazaspiro compounds and their derivatives:
- Anticancer Properties : A study demonstrated that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis and reducing invasion capabilities (PubMed ID: 20735042) .
- Phospholipase D Inhibition : Research on isoform-selective PLD inhibitors highlighted the importance of targeting specific enzymes to enhance therapeutic efficacy against cancer (PubMed ID: 20735042) .
- Molecular Docking Studies : Computational studies have predicted strong binding interactions between triazaspiro compounds and various biological targets, indicating their potential as drug candidates (PMC ID: 10891342) .
Q & A
Q. What are the key synthetic pathways for preparing 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the triazaspiro core via cyclocondensation reactions using precursors like substituted hydrazides or amines under reflux conditions (e.g., DMF or THF solvents, 80–100°C, 6–12 hours) .
- Step 2 : Acetamide coupling via nucleophilic substitution or amidation, often requiring bases (e.g., Na₂CO₃) and catalysts (e.g., HOBt/EDCI) to activate carboxyl groups .
- Optimization : Yield and purity depend on precise temperature control (±2°C), solvent polarity (e.g., DCM for hydrophobic intermediates), and stoichiometric ratios (e.g., 1:1.2 for amine:acyl chloride). Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons of p-tolyl groups) and spirocyclic connectivity (e.g., distinct shifts for triazaspiro protons at δ 3.8–4.2 ppm) .
- X-ray Crystallography : Resolves spatial arrangements, such as the dihedral angle between aromatic rings (e.g., 71.8° in analogous spiro compounds) and hydrogen-bonding networks stabilizing the crystal lattice .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 435.5) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity data (e.g., IC₅₀ variations in kinase inhibition assays) may arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) on analogous compounds enhance electrophilicity, increasing target affinity .
- Conformational Flexibility : Molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) can model spirocycle ring puckering and ligand-receptor binding stability .
- Assay Conditions : pH-dependent solubility (e.g., lower activity in PBS vs. DMSO) and redox-sensitive thioacetamide moieties may alter results .
Q. What experimental strategies mitigate instability issues during biological assays?
- Storage : Lyophilized samples stored at -80°C in argon-filled vials prevent oxidation of the triazaspiro core .
- Solvent Systems : Use 10% DMSO in PBS (pH 7.4) to maintain solubility without degrading the acetamide bond .
- Real-Time Monitoring : LC-MS at 0, 6, and 24 hours tracks degradation products (e.g., hydrolyzed spiro rings) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Core Modifications : Replacing the triazaspiro ring with pyrimidoindole systems increases π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition improved by 2.3-fold) .
- Substituent Effects : Adding methoxy groups to the p-tolyl moiety enhances logP (e.g., from 2.1 to 3.5) and blood-brain barrier penetration in neurotargeting analogs .
- Bioisosteres : Sulfur-to-oxygen substitution in the thioacetamide group reduces metabolic clearance (t₁/₂ increased from 1.2 to 3.8 hours in hepatic microsomes) .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating target engagement?
- Fluorescence Polarization : Measures binding affinity to kinases (e.g., EGFR, IC₅₀ determination using FITC-labeled ATP competitors) .
- Surface Plasmon Resonance (SPR) : Quantifies on/off rates (e.g., ka = 1.2 × 10⁵ M⁻¹s⁻¹ for TLR4 inhibition) .
- Microscale Thermophoresis (MST) : Requires low sample volumes (5 µL) and detects interactions with Kd values as low as 10 nM .
Q. How should researchers address synthetic yield variability in scaled-up protocols?
- DoE (Design of Experiments) : Multi-variable analysis (e.g., temperature, catalyst loading) identifies critical parameters (e.g., 10% Pd/C at 0.5 mol% optimizes hydrogenation steps) .
- Continuous Flow Systems : Reduces side reactions (e.g., <5% epimerization vs. 15% in batch reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
